molecular formula C11H17N B1391470 2-Methyl-1-(2-methylphenyl)propan-1-amine CAS No. 860701-50-4

2-Methyl-1-(2-methylphenyl)propan-1-amine

Cat. No.: B1391470
CAS No.: 860701-50-4
M. Wt: 163.26 g/mol
InChI Key: KTSORSWDZIRSHJ-UHFFFAOYSA-N
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Description

“2-Methyl-1-(2-methylphenyl)propan-1-amine” is an organic compound. It is structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .


Synthesis Analysis

The synthesis of “this compound” involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, this is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecular structure of “this compound” is C11H17N . The InChI code for this compound is 1S/C11H17N/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 .

Scientific Research Applications

  • X-ray Structures and Computational Studies : Research has characterized several cathinones, including 2-Methylamino-1-(4-methylphenyl)propan-1-one, through techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction. These studies are crucial for understanding the molecular structure and properties of these compounds (Nycz et al., 2011).

  • Pharmacological Characterization : A study on a derivative, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), revealed its high affinity as a κ-opioid receptor antagonist. This research contributes significantly to understanding the potential therapeutic applications of similar compounds (Grimwood et al., 2011).

  • Chemical Synthesis and Catalysis : Research has explored the transfer hydrogenation of imines, using catalysts like ruthenium complexes, which is relevant to the synthesis and transformation of amines including 2-Methyl-1-(2-methylphenyl)propan-1-amine (Samec & Bäckvall, 2002).

  • Corrosion Inhibition : Tertiary amines, similar in structure to this compound, have been studied for their potential as corrosion inhibitors on carbon steel. Such research is important in industrial applications, particularly in preventing material degradation (Gao, Liang, & Wang, 2007).

  • Carbon Dioxide Absorption : The kinetics of the reaction of carbon dioxide with amine solutions, such as 2-amino-2-methyl-1-propanol, have been studied, providing insights into carbon capture technologies and environmental applications (Xu, Wang, Otto, & Mather, 1996).

  • Synthesis of Antitumor Agents : Research on the synthesis of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlights the potential of amines like this compound in developing cancer treatments (Bradshaw et al., 2002).

Future Directions

“2-Methyl-1-(2-methylphenyl)propan-1-amine” is a relatively new compound and there is limited information available about it. It is structurally related to methamphetamine, a well-known psychoactive substance . Therefore, future research could focus on understanding its psychoactive properties, potential uses, and risks. It is also important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented .

Properties

IUPAC Name

2-methyl-1-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSORSWDZIRSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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